Product packaging for Octadecylamine(Cat. No.:CAS No. 61788-45-2)

Octadecylamine

Cat. No.: B3427742
CAS No.: 61788-45-2
M. Wt: 269.5 g/mol
InChI Key: REYJJPSVUYRZGE-UHFFFAOYSA-N
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Description

Octadecylamine (ODA), a C18 primary aliphatic amine (CAS 124-30-1), is characterized by a hydrophobic alkyl chain and a polar amine group. This amphiphilic structure enables diverse applications, including corrosion inhibition, surfactancy, soil modification, nanoparticle stabilization, and chromatography . Its long carbon chain enhances hydrophobicity, making it effective in forming self-assembled monolayers and improving material compatibility . ODA is also used in synthesizing pharmaceuticals, agrochemicals, and quaternary ammonium compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39N B3427742 Octadecylamine CAS No. 61788-45-2

Properties

IUPAC Name

octadecan-1-amine
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InChI

InChI=1S/C18H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-19H2,1H3
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InChI Key

REYJJPSVUYRZGE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCN
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Molecular Formula

C18H39N
Record name OCTADECYLAMINE
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Related CAS

1838-08-0 (hydrochloride)
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DSSTOX Substance ID

DTXSID1025801
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Molecular Weight

269.5 g/mol
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Physical Description

Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] White crystalline solid; [MSDSonline] Colorless solid with on odor of amines; [ECHA], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

660 °F at 760 mmHg (NTP, 1992), 346.8 °C @ 760 mm Hg, 346.8 °C
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Flash Point

300 °F (NTP, 1992), 148 °C c.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone, Solubility in water: very poor
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Density

0.8618 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8618 @ 20 °C/4 °C, 0.86 g/cm³
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Vapor Density

9.29 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.0000438 [mmHg]
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CAS No.

124-30-1, 61788-45-2
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Melting Point

120 to 126 °F (NTP, 1992), 52.9 °C, 49 - 52 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecylamine can be synthesized through several methods. One common method involves the reduction of octadecanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of stearonitrile, which is derived from stearic acid. The process involves the use of hydrogen gas and a metal catalyst, typically nickel or cobalt, at elevated temperatures and pressures. This method is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Octadecylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biomedical Applications

Drug Delivery Systems
Octadecylamine has been extensively studied for its potential in drug delivery, particularly in the development of nanoparticles. For instance, this compound-functionalized nanodiamonds have shown enhanced adsorption for dexamethasone, a glucocorticoid, facilitating targeted delivery to macrophages. This method reduces off-target effects and enhances drug potency by promoting phagocytosis in immune cells .

Gene Delivery
Recent research has demonstrated the use of this compound-based solid lipid nanoparticles (OCTNPs) for gene delivery. These nanoparticles effectively reprogram fibroblast cells into induced pluripotent stem cells (iPSCs) with high transfection efficiency, showcasing their potential as non-viral vectors in gene therapy .

Material Science

Surface Functionalization
this compound is widely used to modify the surfaces of carbon nanomaterials such as graphene oxide and carbon nanotubes. This modification enhances their properties for applications in thin film nanocomposite membranes and electrochemical sensors .

Water Repellency in Construction
In civil engineering, this compound has been employed to modify expansive soils, improving their water repellency and deformation characteristics. The optimal concentration of ODA significantly enhances the soil's resistance to water infiltration, making it valuable in construction applications .

Environmental Applications

Pollutant Removal
Research indicates that montmorillonite nanoclay modified with this compound can effectively remove dyes from wastewater, demonstrating its utility in environmental remediation efforts . This application highlights ODA's role in developing sustainable materials for pollution control.

Industrial Applications

Corrosion Inhibition
this compound serves as a corrosion inhibitor in various industrial settings, including oil and gas operations. Its ability to form protective layers on metal surfaces helps prevent corrosive reactions, thereby extending the lifespan of equipment .

Asphalt Formulations
In the construction industry, ODA is added to asphalt formulations to enhance adhesion properties and improve overall performance. This application is critical for maintaining the durability of road surfaces .

Chemical Synthesis

Chemical Intermediates
this compound acts as an intermediate in the synthesis of various organic compounds, including quaternary ammonium salts and surfactants. Its versatility allows it to be used in producing additives for plastics, lubricants, and personal care products .

Summary Table of Applications

Application Area Specific Uses
BiomedicalDrug delivery systems, gene delivery via nanoparticles
Material ScienceSurface functionalization of nanomaterials
EnvironmentalPollutant removal from wastewater
IndustrialCorrosion inhibition, asphalt formulations
Chemical SynthesisIntermediates for organic compound synthesis

Case Studies

  • Anti-inflammatory Drug Delivery Using Nanodiamonds
    • Study: Utilized this compound-functionalized nanodiamonds for targeted dexamethasone delivery.
    • Findings: Enhanced anti-inflammatory effects and improved macrophage targeting .
  • Modification of Expansive Soils
    • Study: Investigated the impact of this compound on soil water repellency.
    • Findings: Significant improvement in swelling rates and deformation characteristics with specific ODA concentrations .
  • Nanoparticle-Mediated Gene Delivery
    • Study: Developed OCTNPs for the reprogramming of fibroblasts into iPSCs.
    • Findings: Achieved high transfection efficiency with minimal off-target effects .

Mechanism of Action

The mechanism of action of octadecylamine varies depending on its application:

    Corrosion Inhibition: this compound forms a protective film on metal surfaces, preventing the interaction of corrosive agents with the metal.

    Drug Delivery: In drug delivery systems, this compound conjugates with hyaluronic acid to form micelles that target cancer cells.

Comparison with Similar Compounds

Alkylamines of Varying Chain Lengths

Hexadecylamine (C16):

  • Chain Length: Shorter (16 carbons) than ODA.
  • Properties: Reduced hydrophobicity and film-forming capacity compared to ODA. Lower thermal stability in coatings.
  • Applications: Less effective in soil water repellency; used in anti-caking agents and shorter-chain surfactants .

Laurylamine (C12) and Octylamine (C8):

  • Chain Length: Significantly shorter (12 and 8 carbons).
  • Properties: Higher water solubility, lower melting points, and weaker hydrophobic interactions.
  • Applications: Limited to mild surfactants or emulsifiers; unsuitable for long-term corrosion inhibition .

Stearylamine (C18):

  • Synonym for ODA: Identical in structure and applications. Used in cationic surfactants and lipid nanoparticle stabilization .

Unsaturated vs. Saturated Amines

Oleylamine (C18 Unsaturated):

  • Structure: Contains a double bond, increasing fluidity at room temperature.
  • Properties: Lower melting point than ODA; forms less rigid monolayers.
  • Applications: Preferred in nanoparticle synthesis requiring flexible stabilization .

Fatty Acids (e.g., Stearic Acid)

  • Functional Group: Carboxylic acid (-COOH) instead of amine (-NH2).
  • Properties: Anionic surfactant behavior; forms soaps with metals.
  • Applications: Limited in cationic applications; used in soaps and lubricants rather than corrosion inhibition .

Isotope-Labeled Derivatives

Octadecylamine-d37:

  • Structure: Deuterium-labeled ODA.
  • Applications: Tracer in biological studies (e.g., tracking drug encapsulation in lipid nanoparticles) .

Key Research Findings and Data

Soil Modification Efficiency

Compound Optimal Content Critical Moisture Content Plasticity Index
This compound 0.8% 33.33% 19.89
Hexadecylamine Not studied N/A N/A
Stearic Acid 0.2% 29.51% N/A

ODA at 0.8% content maximizes water repellency in expansive soils, reducing plasticity index by 19.89 and improving impermeability . Shorter-chain amines lack comparable hydrophobicity for soil stabilization .

Surfactant Performance

Property This compound Hexadecylamine Laurylamine
Hydrophobic Tail C18 C16 C12
Critical Micelle Concentration (CMC) Low Moderate High
Film Durability High Moderate Low

ODA’s long chain lowers CMC, enhancing emulsification stability in coatings and corrosion inhibitors .

Nanoparticle Stabilization

  • ODA: Forms stable monolayers on metal oxides and quantum dots due to strong van der Waals interactions .
  • Oleylamine: Preferred for gold/silver nanoparticles requiring fluid stabilization .

Corrosion Inhibition

ODA’s films on pipelines resist hydrolysis better than shorter amines, reducing maintenance costs in oil/gas industries .

Drug Delivery

ODA-derived lipid nanoparticles show higher encapsulation efficiency (e.g., retinoic acid) compared to C16 amines .

Biological Activity

Octadecylamine (ODA) is a long-chain primary amine with a wide range of biological activities and applications in various fields, including medicine, materials science, and environmental engineering. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and implications in drug delivery systems.

Chemical Structure and Properties

This compound has the chemical formula C₁₈H₃₉N and is characterized by a long hydrophobic alkyl chain. This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. The molecular packing of ODA can form self-assembled monolayers (SAMs) on surfaces like mica, influencing its interactions in biological systems .

Mechanisms of Biological Activity

  • Gene Delivery Systems :
    • ODA has been utilized in the development of solid lipid nanoparticles (SLNs) for gene delivery. A study demonstrated that this compound-based nanoparticles could effectively deliver genetic material for the reprogramming of human fibroblast cells into induced pluripotent stem cells (iPSCs). The incorporation of ODA improved the stability and cellular uptake of these nanoparticles .
  • Anti-inflammatory Properties :
    • Research has shown that this compound-functionalized nanodiamonds exhibit significant anti-inflammatory effects. These nanodiamonds enhance the adsorption of dexamethasone (Dex) and promote phagocytic behavior in macrophages. Even without Dex, ODA-modified nanodiamonds demonstrated strong anti-inflammatory properties by modulating gene expression related to inflammation .
  • Surface Modification :
    • ODA is often used to modify surfaces to enhance biocompatibility and reduce protein adsorption. This property is particularly beneficial in biomedical applications where reduced immune response is desired.

Applications in Drug Delivery

  • Nanoparticle Formulation : SLNs containing ODA have been explored for targeted drug delivery, particularly for anti-inflammatory drugs. The unique properties of ODA allow for enhanced drug loading and controlled release profiles, making it a valuable component in therapeutic formulations .
  • Gene Therapy : The ability of ODA to facilitate gene transfer into cells opens new avenues for gene therapy applications, particularly in regenerative medicine .

Case Studies

Study TitleFindings
Gene Delivery via this compound-Based NanoparticlesDemonstrated successful reprogramming of fibroblasts into iPSCs using ODA-based nanoparticles .
Anti-inflammatory Effects of this compound-Functionalized NanodiamondsShowed that ND-ODA enhances macrophage phagocytosis and reduces pro-inflammatory cytokine expression even without drug loading .
Molecular Packing Changes of this compound MonolayersInvestigated the structural properties of ODA SAMs on mica, revealing insights into its interaction mechanisms at the molecular level .

Q & A

Q. What are the standard analytical techniques for characterizing Octadecylamine (ODA) in material science?

Methodological Answer:

  • Use Fourier-transform infrared spectroscopy (FTIR) to identify bonding vibrations (e.g., -CH2, -CN) between ODA and substrates .
  • Employ X-ray diffraction (XRD) to assess ODA's crystallinity, noting its intense peak at ~21° 2θ .
  • Apply X-ray photoelectron spectroscopy (XPS) to analyze protective films formed by ODA, particularly for elemental composition (e.g., Fe3O4-ODA hybrids) .

Q. How is ODA utilized as a surface modifier in nanocomposite synthesis?

Methodological Answer:

  • ODA acts as a surfactant or intercalation agent in clay-polymer systems. For example, mix ODA with graphite oxide under sonication to produce organically expanded graphite .
  • Optimize ODA-to-substrate ratios (e.g., 80 mg/L ODA for steel protection) and reaction times (e.g., 2 hours) to ensure uniform surface coverage .

Q. What role does ODA play in corrosion inhibition for metallic substrates?

Methodological Answer:

  • ODA forms hydrophobic films on steel surfaces at elevated temperatures (350–560°C). Use electrochemical impedance spectroscopy (EIS) to evaluate film stability .
  • Adjust pH to 9.5 during ODA application to enhance adsorption and film integrity .

Advanced Research Questions

Q. How can experimental parameters be optimized for ODA-derived protective films on high-temperature alloys?

Methodological Answer:

  • Conduct design of experiments (DOE) to test variables: temperature (350–560°C), ODA concentration (20–100 mg/L), and pH (8–10). Measure film durability via accelerated corrosion tests .
  • Validate optimal conditions (e.g., 560°C, 80 mg/L ODA, pH 9.5) using atomic force microscopy (AFM) to assess surface roughness .

Q. How do crystallinity and bonding behavior of ODA influence its interaction with carbon nanostructures?

Methodological Answer:

  • Compare XRD data (crystallinity peak at 21°) with FTIR results (similar bonding across nanostructures) to distinguish physical adsorption vs. chemical bonding .
  • Perform thermogravimetric analysis (TGA) to evaluate ODA’s thermal stability on nanostructures and identify decomposition thresholds .

Q. What methodological strategies address contradictions in ODA’s thermal decomposition pathways?

Methodological Answer:

  • Use gas chromatography-mass spectrometry (GC-MS) to analyze decomposition products under inert vs. oxidative atmospheres. Evidence shows ODA decomposes without releasing low-molecular-weight organic acids at equilibrium .
  • Replicate studies at varying heating rates (e.g., 5–20°C/min) to identify kinetic discrepancies .

Q. How does pH modulate ODA’s efficacy in corrosion protection?

Methodological Answer:

  • Test ODA solutions at pH 7–11 using buffered systems. Monitor film formation via quartz crystal microbalance (QCM) and correlate with electrochemical polarization data .
  • At pH > 9, ODA’s amine group deprotonates, enhancing adsorption on steel surfaces .

Methodological Frameworks for Research Design

Q. How can the FINER criteria improve experimental design for ODA-based studies?

Methodological Answer:

  • Feasibility : Ensure resources (e.g., high-temperature reactors, spectroscopy tools) align with experimental goals . Novelty : Investigate underexplored applications, such as ODA in biohybrid materials or photothermal coatings. Ethics : Adhere to laboratory safety protocols for handling amines (e.g., ventilation, PPE) .

Q. What statistical approaches are recommended for analyzing ODA’s dose-response effects?

Methodological Answer:

  • Use response surface methodology (RSM) to model nonlinear relationships between ODA concentration and outcomes (e.g., corrosion rate reduction) .
  • Apply ANOVA to validate reproducibility across triplicate experiments .

Q. How to ensure reproducibility in ODA-modified nanocomposite synthesis?

Methodological Answer:

  • Document detailed synthesis protocols: mixing durations, solvent purity, and drying conditions (e.g., vacuum vs. ambient) .
  • Share raw characterization data (XRD, FTIR spectra) in supplementary materials to enable cross-validation .

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.